N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a phenyl halide in the presence of a base.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the phenyl or benzothiazole rings.
Substitution: Substituted benzothiazole or phenyl derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)pentanamide
- N-methyl-2-{4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1H-pyrazol-1-yl}acetamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its specific structural features, such as the presence of both benzothiazole and phenylsulfanyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C28H22N2OS2 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C28H22N2OS2/c1-19-12-17-24-25(18-19)33-28(30-24)21-13-15-22(16-14-21)29-27(31)26(20-8-4-2-5-9-20)32-23-10-6-3-7-11-23/h2-18,26H,1H3,(H,29,31) |
InChI Key |
FCHLXPBJSXFDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
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